molecular formula C27H28N6O5S B3325381 贝鲁苏迪尔甲磺酸盐 CAS No. 2109704-99-4

贝鲁苏迪尔甲磺酸盐

货号 B3325381
CAS 编号: 2109704-99-4
分子量: 548.6 g/mol
InChI 键: BGNMZPDNJWWQCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Belumosudil, also known as KD025, is a medication used for the treatment of chronic graft versus host disease (cGvHD). It belongs to the class of drugs known as serine/threonine kinase inhibitors . Specifically, it is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II) . It binds to and inhibits the serine/threonine kinase activity of ROCK2 . This inhibits ROCK2-mediated signaling pathways which play major roles in pro- and anti-inflammatory immune cell responses .


Synthesis Analysis

The synthesis of Belumosudil involves base-assisted cyclization resulting in the formation of the quinazolinone. This is then converted to the 4-chloroquinazoline using thionyl chloride. The final reaction is a direct SNAr reaction using 5-amino indazole that completes the synthesis of Belumosudil .


Molecular Structure Analysis

Belumosudil has a molecular formula of C26H24N6O2 . It is a small molecule and its structure includes a quinazolinone ring, which is crucial for its activity.


Chemical Reactions Analysis

Belumosudil is an orally bioavailable inhibitor of ROCK-II that is greater than 200-fold selective over ROCK-I . It has anti-fibrotic properties .


Physical And Chemical Properties Analysis

Belumosudil mesylate has a chemical formula of C27H28N6O5S and a molecular weight of 548.61 . It is soluble in DMSO .

科学研究应用

1. 慢性移植物抗宿主病 (cGVHD) 的治疗

贝鲁苏迪尔甲磺酸盐主要因其治疗 cGVHD 的有效性而受到认可。它作为一种选择性 Rho 相关卷曲螺旋蛋白激酶 2 (ROCK2) 抑制剂,通过调节 Th17/调节性 T 细胞平衡和控制促纤维化途径,为 cGVHD 管理提供了一种新颖的方法 (Blair, 2021); (Jagasia 等,2021)。临床研究表明,贝鲁苏迪尔对 cGVHD 患者的有效改善反应率,包括那些先前多种全身治疗均失败的患者 (Cutler 等,2020)

2. 药代动力学相互作用

研究表明,贝鲁苏迪尔的代谢主要依赖于细胞色素 P450 (CYP) 3A4 活性。研究评估了各种药物对贝鲁苏迪尔药代动力学的影响,提出了与其他药物联合给药的注意事项 (Schueller 等,2022)

3. 心血管应用

贝鲁苏迪尔甲磺酸盐因其对心脏纤维化的潜在影响而受到研究。它被认为通过抑制心脏成纤维细胞活化来减轻心脏纤维化,这是病理性肥厚性重塑中的一个关键事件。这表明贝鲁苏迪尔在治疗由心肌压负荷引起的心脏肥大和纤维化中的潜在应用 (Liu 等,2022)

4. 生物利用度和代谢谱

已经进行研究来评估健康受试者中贝鲁苏迪尔的绝对生物利用度、质量平衡和代谢谱。这些研究提供了对药物的药代动力学、分布和消除的见解,这对于优化其临床使用至关重要。结果发现,大部分总放射性在粪便中回收,表明肾脏消除最少,并且在血浆和粪便中发现了多种代谢物 (Schueller 等,2022)

5. 安全性和耐受性

临床试验还关注贝鲁苏迪尔的安全性及耐受性。例如,一项研究评估了该药物对健康受试者 QT/QTc 间期的影响,结果发现对心率或心脏传导没有临床相关影响,这表明其具有良好的安全性 (Schueller 等,2022)

6. 经济影响

已经进行了预算影响分析来评估使用贝鲁苏迪尔治疗 cGVHD 的经济影响。该分析有助于了解与该药物相关的潜在成本节约和医疗资源利用,这对于医疗保健规划和政策制定至关重要 (Bachier 等,2021)

安全和危害

Belumosudil may cause serious side effects. Some of the common side effects include infection, tiredness or weakness, nausea, diarrhea, shortness of breath, cough, swelling, bleeding, stomach (abdominal) pain, muscle or bone pain, headache, and high blood pressure . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

未来方向

Belumosudil was first approved by the FDA in July 2021, under the brand name Rezurock, for the treatment of chronic GVHD in patients who have tried and failed at least two prior lines of systemic therapy . In July 2022, Belumosudil was approved by Health Canada under the brand name RHOLISTIQ to treat the same condition in adult and pediatric patients 12 years or older . It is under regulatory review in Australia, Canada, the UK, and Switzerland for cGVHD .

属性

IUPAC Name

2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNMZPDNJWWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belumosudil Mesylate

CAS RN

2109704-99-4
Record name Belumosudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belumosudil mesylate
Reactant of Route 2
Reactant of Route 2
Belumosudil mesylate
Reactant of Route 3
Reactant of Route 3
Belumosudil mesylate
Reactant of Route 4
Reactant of Route 4
Belumosudil mesylate
Reactant of Route 5
Belumosudil mesylate
Reactant of Route 6
Reactant of Route 6
Belumosudil mesylate

Citations

For This Compound
13
Citations
F Ali, A Ilyas - Current research in translational medicine, 2022 - Elsevier
Belumosudil (BLM) is a ROCK inhibitor that has been firstly developed by Surface Logix, later acquired by Kadmon Pharmaceuticals for the treatment of chronic graft-versus-host …
Number of citations: 12 www.sciencedirect.com
B Mesylate - AM J HEALTH-SYST PHARM, 2021 - academic.oup.com
… mechanism of action, belumosudil mesylate can cause fetal harm when administered to pregnant women. There are no available human data on belumosudil mesylate use in pregnant …
Number of citations: 2 academic.oup.com
HA Blair - Drugs, 2021 - Springer
Belumosudil (REZUROCK ™ ) is a Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor that has been developed by Kadmon Pharmaceuticals for the treatment of …
Number of citations: 26 link.springer.com
ST Rajan, S Eswaraiah, SR Reddy, KNK Reddy… - 2023 - tdcommons.org
… provides novel crystalline form of Belumosudil mesylate of formula-1a, … form-N3 of Belumosudil mesylate characterized by its … of crystalline form-N3 of Belumosudil mesylate, comprising: …
Number of citations: 0 www.tdcommons.org
A Arg, G Lys, L Leu, A Thr, V Arg - Drugs of Today, 2021 - access.portico.org
Indication: Treatment of Alzheimer’s disease. Treatment with aducanumab should be initiated in patients with mild cognitive impairment or mild dementia stage of disease, the …
Number of citations: 2 access.portico.org
B Taylor, J Cohen, J Tejeda, TP Wang - Drugs of Today (Barcelona …, 2022 - europepmc.org
… Belumosudil mesylate is a selective oral ROCK2 inhibitor that has demonstrated safety and efficacy for cGvHD. It has been approved by the US Food and Drug Administration (FDA) for …
Number of citations: 1 europepmc.org
ST Rajan, S Eswaraiah, SR Reddy, KNK Reddy… - 2023 - tdcommons.org
… invention provides a novel crystalline form of Belumosudil mesylate of formula-1a, herein … invention provides a process for the preparation of crystalline form of Belumosudil mesylate. …
Number of citations: 0 www.tdcommons.org
ST Rajan, S Eswaraiah, VT Mathad, SV Narasayya… - 2023 - tdcommons.org
… present invention provides the use of crystalline polymorphs of Belumosudil hydrochloride and Belumosudil sulfate of the present invention in the preparation of Belumosudil mesylate …
Number of citations: 0 www.tdcommons.org
O Schueller, J McDermott, P Evans… - Clinical …, 2022 - Wiley Online Library
… Early clinical trials with belumosudil employed a capsule formulation consisting of the active pharmaceutical ingredient belumosudil mesylate, encapsulated without excipients in …
Number of citations: 4 accp1.onlinelibrary.wiley.com
A Salhotra, K Sandhu, J O'Hearn, H Ali… - Expert Review of …, 2023 - Taylor & Francis
… Belumosudil mesylate is a Rho kinase inhibitor (C 27 H 28 N 6 O 5 S, 548.62 g/mol). The chemical name for belumosudil mesylate is 2-{3-[4-(1 H-indazol-5-ylamino)-2-quinazolinyl]…
Number of citations: 3 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。